3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions may vary, but common reagents include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development, particularly in cancer therapy.
Materials Science: Due to its unique structural properties, it has been explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It has been used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and have been studied for their potential as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their anticancer properties, these compounds share structural similarities with the target compound.
Pyrazolo[1,5-a]pyrimidines-based fluorophores: These compounds are used in optical applications due to their tunable photophysical properties.
Properties
Molecular Formula |
C17H12ClFN6O |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-chloro-N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H12ClFN6O/c18-14-15(23-25-6-2-5-20-16(14)25)17(26)22-13-8-21-24(10-13)9-11-3-1-4-12(19)7-11/h1-8,10H,9H2,(H,22,26) |
InChI Key |
FNZUMNUARCYRMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)NC(=O)C3=NN4C=CC=NC4=C3Cl |
Origin of Product |
United States |
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